molecular formula C16H21N3O2 B1321857 ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

ethyl 3-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate

Cat. No. B1321857
M. Wt: 287.36 g/mol
InChI Key: KQBTZSUKLIBZJW-UHFFFAOYSA-N
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Patent
US08101773B2

Procedure details

Sulfuric acid (concentrated, 15.7 mL, 295.7 mmol) was carefully added drop-wise to cold EtOH (600 mL) with stirring. To this, 3-hydrazinobenzoic acid (45 g, 295.7 mmol) and 4,4-dimethyl-3-oxopentanenitrile (40.7 g, 325.3 mmol) were added and then the mixture was heated at 90° C. for 48 h. Most of the solvent was evaporated at reduced pressure, and the residual mixture was diluted with ethyl acetate. The resulting mixture was washed with ice cold 2M NaOH followed by brine, and dried (Na2SO4). The solution was filtered through a bed of silica gel, washing with more ethyl acetate. Evaporation of ethyl acetate and treatment of the residue with dichloromethane/hexanes gave the product as an off-white crystalline solid (61 g, 71%). MS m/z 288.2 (M+H)+; calcd. mass 287. Retention time (LC-MS): 2.99 min. 1H-NMR (DMSO-d6): δ 8.16 (m 1H); 7.88 (m, 2H); 7.60 (t, 1H); 5.40 (s, 1H); 5.32 (s, 2H); 4.36 (q, 2H); 1.34 (t, 3H); 1.21 (s, 9H).
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
40.7 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH:6]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12])[NH2:7].[CH3:17][C:18]([CH3:25])([CH3:24])[C:19](=O)[CH2:20][C:21]#[N:22].[CH3:26][CH2:27]O>>[NH2:22][C:21]1[N:6]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH2:26][CH3:27])=[O:12])[N:7]=[C:19]([C:18]([CH3:25])([CH3:24])[CH3:17])[CH:20]=1

Inputs

Step One
Name
Quantity
15.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
N(N)C=1C=C(C(=O)O)C=CC1
Name
Quantity
40.7 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the residual mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed with ice cold 2M NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through a bed of silica gel
WASH
Type
WASH
Details
washing with more ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of ethyl acetate and treatment of the residue with dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C=1C=C(C(=O)OCC)C=CC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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